![molecular formula C17H23NO6S B2492707 2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1009039-13-7](/img/structure/B2492707.png)
2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research in the field of organic chemistry often explores the synthesis and characterization of complex molecules, including pyrazole, pyran, and thiophene derivatives. These compounds are of interest due to their diverse applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensations, cross-coupling, and cyclization reactions. For example, the synthesis of pyrazole derivatives can be achieved through the reaction of appropriate precursors in the presence of catalysts or under specific reaction conditions (Jasinski et al., 2012).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide insights into the crystal system, molecular geometry, and electronic structure of the compounds, which are critical for understanding their properties and reactivity (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Complex molecules often participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity and interaction with other molecules can be explored through experimental studies and computational methods, such as DFT calculations (Ahmad et al., 2021).
Physical Properties Analysis
Physical properties, including thermal stability, solubility, and melting points, are crucial for the practical application of synthesized compounds. These properties can be determined through spectroscopic methods and thermal analysis (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of synthesized molecules, such as acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds, can significantly affect their functionality. These properties can be studied through experimental and theoretical methods, including spectroscopic analysis and computational chemistry (Tamer et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized, highlighting their potential as potent anti-tumor agents. Specifically, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Crystal Structure Analysis
- Crystal structure and Hirshfeld surface analysis have been conducted on similar compounds, providing insights into their molecular configurations and potential interactions. This analytical approach aids in understanding the compound's physical and chemical properties (Prabhuswamy et al., 2016).
Antimicrobial and Antifungal Activities
- Some derivatives have been evaluated for their antimicrobial and antifungal activities, showing potential benefits against various pathogens. This suggests their usefulness in developing new therapeutic agents (Sowmya et al., 2018).
Potential in Material Science
- The electro-optical properties of fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles, including thiophene derivatives, have been explored. These materials exhibit promising features for applications in polymer light-emitting diodes (LEDs) and electrochromic devices, indicating their significance in advanced material science (Palai et al., 2014).
Anticancer Properties
- Investigations into the antiarrhythmic effects of benzopyran and benzoxazine aminoamide derivatives against ischemia-reperfusion injury have shown that selected compounds can suppress arrhythmias and reduce malondialdehyde content, facilitating heart recovery. This research underlines the potential of these compounds in developing treatments for cardiac conditions (Koini et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-16(2)21-10-11(22-16)13-15(24-17(3,4)23-13)20-12(10)14(19)18-8-9-6-5-7-25-9/h5-7,10-13,15H,8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWDZPIVGNOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

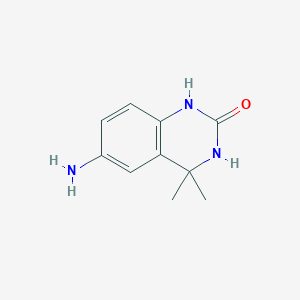

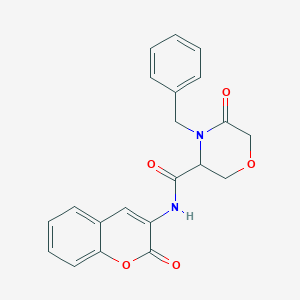
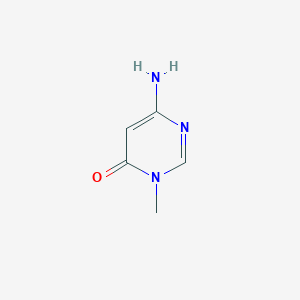
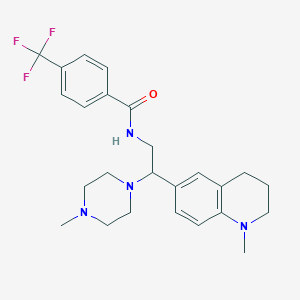
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)
![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)
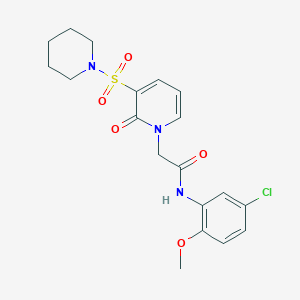

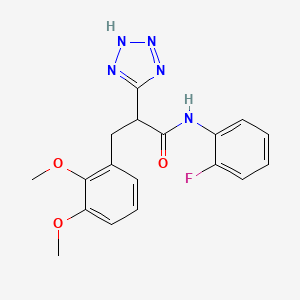
![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)